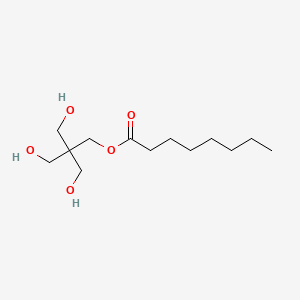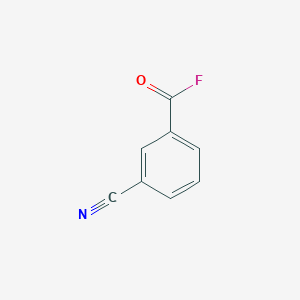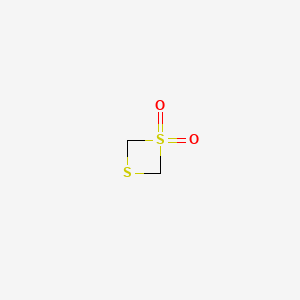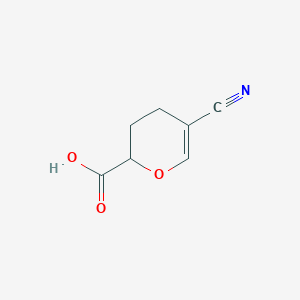
(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate is an organic compound with a unique structure that includes a cyclohexane ring, a hydroxymethylene group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the cyclohexane ring can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various esters, amides, and thioesters.
Applications De Recherche Scientifique
(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethylene group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester group can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-oxocyclohexanecarboxylate: Lacks the hydroxymethylene group, making it less reactive in certain chemical reactions.
Methyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Cyclohexane-1,3-dione: Contains a similar cyclohexane ring structure but lacks the ester and hydroxymethylene groups.
Uniqueness
(Z)-ethyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate is unique due to the presence of both the hydroxymethylene and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14O4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
ethyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h6-7,11H,2-5H2,1H3/b8-6- |
Clé InChI |
KWODIXJIFXFDSL-VURMDHGXSA-N |
SMILES isomérique |
CCOC(=O)C1CCC(=O)/C(=C\O)/C1 |
SMILES canonique |
CCOC(=O)C1CCC(=O)C(=CO)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol](/img/structure/B13952697.png)
![3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)
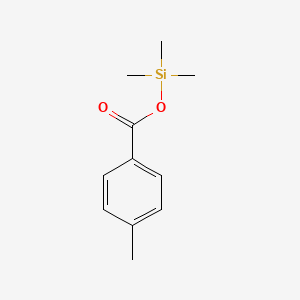
![(2,4-Difluoro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-pyridin-2-yl]-amine](/img/structure/B13952707.png)
![5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine](/img/structure/B13952709.png)

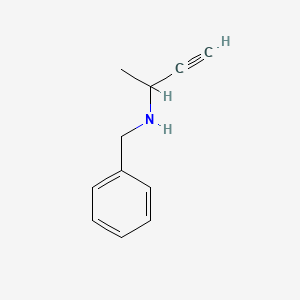
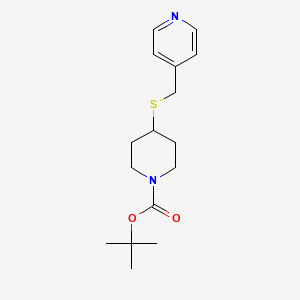
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate](/img/structure/B13952726.png)

